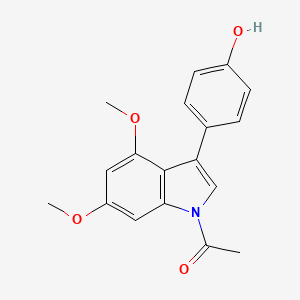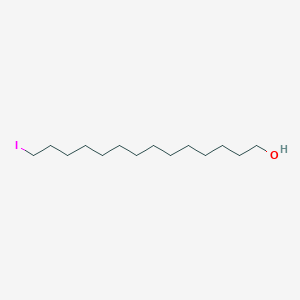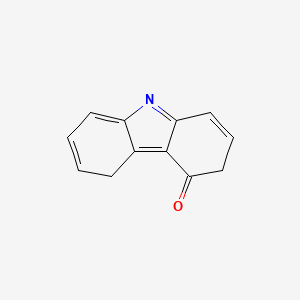![molecular formula C17H29O4PS B14210231 1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene CAS No. 827304-10-9](/img/structure/B14210231.png)
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene is a complex organic compound characterized by its unique structural features. This compound belongs to a class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of both sulfinyl and phosphoryl groups in its structure makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexylsulfinyl Intermediate: This step involves the reaction of hexylsulfinyl chloride with a suitable nucleophile under controlled conditions to form the hexylsulfinyl intermediate.
Introduction of the Phosphoryl Group: The hexylsulfinyl intermediate is then reacted with diethyl phosphite in the presence of a base to introduce the diethoxyphosphoryl group.
Coupling with 4-Methylbenzene: The final step involves coupling the phosphorylated intermediate with 4-methylbenzene under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the de-sulfinylated compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes, leading to inhibition or modulation of their activity. The sulfinyl group may also play a role in its biological activity by interacting with cellular components and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[(S)-1-diethoxyphosphorylhexylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylhexylthio]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene is unique due to the presence of both sulfinyl and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
827304-10-9 |
|---|---|
Fórmula molecular |
C17H29O4PS |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C17H29O4PS/c1-5-8-9-10-17(22(18,20-6-2)21-7-3)23(19)16-13-11-15(4)12-14-16/h11-14,17H,5-10H2,1-4H3/t17?,23-/m0/s1 |
Clave InChI |
POGSIJZLNQILAO-VXLWULRPSA-N |
SMILES isomérico |
CCCCCC(P(=O)(OCC)OCC)[S@@](=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCCC(P(=O)(OCC)OCC)S(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)

![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)

![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
